molecular formula C13H16N2OS B14902780 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide

2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide

Cat. No.: B14902780
M. Wt: 248.35 g/mol
InChI Key: MRSWWDWRIZMYNC-UHFFFAOYSA-N
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Description

2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide is an organic compound characterized by the presence of a tert-butylthio group, a cyanophenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide typically involves the reaction of tert-butylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide moiety can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can be compared with similar compounds such as:

    2-(Tert-butylthio)-N-(4-cyanophenyl)acetamide: Differing by the position of the cyanophenyl group, which can affect its reactivity and biological activity.

    2-(Tert-butylthio)-N-(3-methylphenyl)acetamide: Substitution of the cyanophenyl group with a methylphenyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-tert-butylsulfanyl-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C13H16N2OS/c1-13(2,3)17-9-12(16)15-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16)

InChI Key

MRSWWDWRIZMYNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)NC1=CC=CC(=C1)C#N

Origin of Product

United States

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